molecular formula C31H51N7O10 B15149285 Fibrinogen-Binding Peptide 137235-80-4(fb-acetate)

Fibrinogen-Binding Peptide 137235-80-4(fb-acetate)

Cat. No.: B15149285
M. Wt: 681.8 g/mol
InChI Key: LUGIKKQBEXOTRS-BZSAAPQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen and inhibit platelet adhesion and aggregation . It has a molecular weight of 681.79 and is used primarily in scientific research .

Preparation Methods

The synthesis of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves multiple steps, including the coupling of amino acids and the formation of peptide bonds. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then sequentially added to form the peptide chain. After the chain is complete, the protecting groups are removed, and the peptide is purified . Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .

Chemical Reactions Analysis

Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) involves its binding to the fibrinogen receptor. By mimicking the vitronectin binding site, the peptide inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. This action is mediated through the inhibition of the interaction between fibrinogen and its receptor on the platelet surface . The molecular targets involved include the fibrinogen receptor and vitronectin binding sites .

Comparison with Similar Compounds

Fibrinogen-Binding Peptide 137235-80-4 (fb-acetate) is unique in its specific design to mimic the vitronectin binding site on the fibrinogen receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific amino acid sequences and binding affinities .

Properties

Molecular Formula

C31H51N7O10

Molecular Weight

681.8 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;butyl acetate

InChI

InChI=1S/C25H39N7O8.C6H12O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;1-3-4-5-8-6(2)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);3-5H2,1-2H3/t13-,14+,16+,17+,18+,20+;/m1./s1

InChI Key

LUGIKKQBEXOTRS-BZSAAPQTSA-N

Isomeric SMILES

CCCCOC(=O)C.CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCCCOC(=O)C.CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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